5-(Trifluoroacetamido)pyridine-2-sulfonyl chloride
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Overview
Description
5-(Trifluoroacetamido)pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClF3N2O3S and a molecular weight of 288.63 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
The synthesis of 5-(Trifluoroacetamido)pyridine-2-sulfonyl chloride typically involves the reaction of 5-(Trifluoromethyl)pyridine-2-thiol with chlorine gas in a hydrochloric acid solution . This method is commonly used in laboratory settings to produce the compound in small quantities. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
5-(Trifluoroacetamido)pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: The compound can hydrolyze in the presence of water, resulting in the formation of sulfonic acid derivatives.
Common reagents used in these reactions include chlorine gas, hydrochloric acid, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Trifluoroacetamido)pyridine-2-sulfonyl chloride has a wide range of scientific research applications, including:
Biology: The compound is used in biochemical studies to modify proteins and peptides, aiding in the investigation of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoroacetamido)pyridine-2-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide derivatives. These reactions can modify the structure and function of target molecules, influencing various biochemical pathways and processes.
Comparison with Similar Compounds
Similar compounds to 5-(Trifluoroacetamido)pyridine-2-sulfonyl chloride include other sulfonyl chloride derivatives, such as:
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride: This compound has a similar structure but with a trifluoromethyl group instead of a trifluoroacetamido group.
2-Pyridinesulfonyl chloride: A simpler sulfonyl chloride derivative without the trifluoroacetamido group.
The uniqueness of this compound lies in its trifluoroacetamido group, which imparts distinct chemical properties and reactivity compared to other sulfonyl chloride derivatives.
Properties
IUPAC Name |
5-[(2,2,2-trifluoroacetyl)amino]pyridine-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O3S/c8-17(15,16)5-2-1-4(3-12-5)13-6(14)7(9,10)11/h1-3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEPUMYJPSFUNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NC(=O)C(F)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215906-69-6 |
Source
|
Record name | 5-(trifluoroacetamido)pyridine-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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